molecular formula C18H15N3O2S2 B2875291 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893976-47-1

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Cat. No. B2875291
CAS RN: 893976-47-1
M. Wt: 369.46
InChI Key: LTCJMGCZJFJUJM-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazoles are a class of compounds that have been studied for their broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent . Research suggests that derivatives of imidazo[2,1-b]thiazole, which is part of the compound’s structure, show promising activity against breast cancer cell lines, such as MCF-7 . They work by inhibiting VEGFR-2, a key factor in tumor growth and angiogenesis, and inducing apoptosis in cancer cells .

Antimycobacterial Properties

Imidazo[2,1-b]thiazole derivatives have also been evaluated for their antimycobacterial properties . Studies have shown that these compounds can be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . They are believed to target the pantothenate synthetase enzyme, crucial for the bacterium’s survival .

Anti-Proliferative Effects

The compound’s structure allows it to have anti-proliferative effects on various cell lines. This is particularly important in the context of cancer research, where controlling the rapid division of cells is a primary goal. The compound has shown efficacy in inhibiting cell growth in certain conditions .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with its target. For N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide , such studies can reveal its binding efficiency and stability within the active site of enzymes or receptors, providing insights into its potential therapeutic applications .

Cell Cycle Arrest

Research indicates that this compound can induce cell cycle arrest , particularly in the G2/M phase. This effect is beneficial for cancer treatment as it can halt the progression of cancer cells through the cell cycle, preventing their replication and spread .

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a valuable trait in a compound used for cancer therapyN-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide has been shown to increase the levels of pro-apoptotic genes and decrease anti-apoptotic genes, leading to the death of cancer cells .

ADME Profile Assessment

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is essential for drug development. The compound has been subjected to ADME parameter evaluations to determine its suitability as a drug candidate .

Chemical Synthesis and Modification

Finally, the compound serves as a starting point for chemical synthesis and modification. Researchers can create various derivatives with potentially enhanced or targeted therapeutic properties by altering its chemical structure .

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its biological activities. The broad spectrum of pharmacological activities exhibited by imidazo[2,1-b]thiazole derivatives suggests that “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” could also have potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of the compound “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” are currently unknown. The compound is structurally related to imidazo[2,1-b]thiazole derivatives , which have been reported to exhibit diverse biological activities . .

Mode of Action

Based on the structural similarity to other imidazo[2,1-b]thiazole derivatives , it can be hypothesized that it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions could potentially lead to changes in the conformation or function of the target proteins, thereby modulating their activity.

Biochemical Pathways

Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Given the broad biological activities reported for related imidazo[2,1-b]thiazole derivatives , it is plausible that multiple pathways could be affected. These could potentially include pathways involved in cell proliferation, apoptosis, and signal transduction, among others.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the structural similarity to other imidazo[2,1-b]thiazole derivatives , it is possible that it may exhibit cytotoxic activity, as has been reported for some related compounds .

properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-13-12-24-18-19-17(11-21(13)18)14-6-5-7-15(10-14)20-25(22,23)16-8-3-2-4-9-16/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCJMGCZJFJUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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